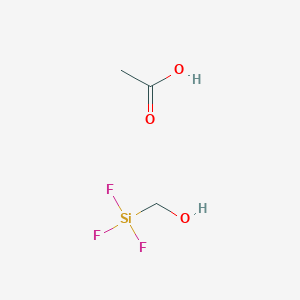

Acetic acid;trifluorosilylmethanol

Description

Acetic acid (CH₃COOH) is a simple carboxylic acid with a pKa of ~4.74. It is widely used in industrial processes (e.g., vinegar production, polymer synthesis) and biochemical pathways (e.g., TCA cycle, silage stabilization) . Its structure features a methyl group bonded to a carboxylic acid group, enabling hydrogen bonding and acidity-driven reactivity .

Trifluorosilylmethanol (CF₃SiH₂CH₂OH) is a silicon-containing organofluorine compound. The trifluorosilyl group (CF₃SiH₂–) introduces unique electronic and steric properties, making it valuable in fluoroorganic synthesis.

Properties

CAS No. |

85914-00-7 |

|---|---|

Molecular Formula |

C3H7F3O3Si |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

acetic acid;trifluorosilylmethanol |

InChI |

InChI=1S/C2H4O2.CH3F3OSi/c1-2(3)4;2-6(3,4)1-5/h1H3,(H,3,4);5H,1H2 |

InChI Key |

CLCQNUXKFMGQOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C(O)[Si](F)(F)F |

Origin of Product |

United States |

Preparation Methods

Methanol Carbonylation

The dominant industrial method for acetic acid production is methanol carbonylation, catalyzed by rhodium or iridium complexes. The process operates at 150–200°C under 30–60 bar pressure, achieving yields exceeding 95%. Key steps include:

- Oxidative addition : Methanol reacts with carbon monoxide to form an acyl-metal intermediate.

- Reductive elimination : Release of acetic acid regenerates the catalyst.

The iridium-catalyzed Cativa process enhances efficiency by reducing water content, thereby minimizing byproducts like propionic acid. Recent advances focus on non-noble metal catalysts (e.g., nickel) to lower costs, though activity remains inferior to rhodium systems.

Alternative Routes

- Ethylene Oxidation : Employing palladium catalysts, ethylene is oxidized to acetaldehyde, which is further oxidized to acetic acid. This method has declined in popularity due to higher energy inputs.

- Fermentation : Anaerobic acetogenic bacteria convert glucose to acetic acid via the Wood-Ljungdahl pathway. While eco-friendly, this route is limited to food-grade applications due to low concentration outputs (~5–10%).

Synthesis of Trifluorosilylmethanol

Nucleophilic Trifluoromethylation

Trifluorosilylmethanol (CF$$3$$Si(CH$$3$$)$$2$$CH$$2$$OH) derives from silyl ether precursors. A proven method involves Cs$$2$$CO$$3$$-mediated trifluoromethylation of chlorosilanes:

$$

\text{ClSi(CH}3\text{)}2\text{CH}2\text{OH} + \text{TMSCF}3 \xrightarrow{\text{Cs}2\text{CO}3} \text{CF}3\text{Si(CH}3\text{)}2\text{CH}2\text{OH} + \text{TMSCl}

$$

This one-pot reaction proceeds at 80°C in THF, achieving 82–89% yields. The base activates TMSCF$$_3$$ (trimethylsilyl trifluoromethane), generating a trifluoromethyl anion that displaces chloride on silicon.

Table 1 : Optimization of Trifluoromethylation Conditions

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 75–85°C | <75°C: Slow kinetics |

| Cs$$2$$CO$$3$$ Loading | 1.5 equiv | <1.2 equiv: Incomplete conversion |

| Solvent | THF > DMF > DMSO | Polar aprotic solvents enhance anion stability |

Hydrolysis of Fluoroalkylsilanes

An alternative route involves controlled hydrolysis of trifluoromethylsilanes:

$$

\text{CF}3\text{Si(CH}3\text{)}2\text{Cl} + \text{H}2\text{O} \rightarrow \text{CF}3\text{Si(CH}3\text{)}2\text{CH}2\text{OH} + \text{HCl}

$$

This reaction requires anhydrous conditions to prevent polysiloxane formation. Yields improve with slow water addition and triethylamine as an HCl scavenger.

Catalytic Hydrogenolysis in Silanol Synthesis

Insights from 2,2,2-trifluoroethanol synthesis highlight nickel-catalyzed hydrogenolysis as a viable strategy for silanol reduction:

$$

\text{CF}3\text{Si(CH}3\text{)}2\text{CHO} + \text{H}2 \xrightarrow{\text{Ni, amine}} \text{CF}3\text{Si(CH}3\text{)}2\text{CH}2\text{OH}

$$

Key Parameters :

- Catalyst : Nickel on kieselguhr (64% Ni) pretreated with H$$_2$$ at 175°C.

- Cocatalyst : Aliphatic tertiary amines (e.g., dimethylethylamine) prevent catalyst deactivation by neutralizing HF byproducts.

- Conditions : 170–180°C, 30–50 bar H$$_2$$, continuous liquid phase.

Table 2 : Hydrogenolysis Performance with Varied Amines

| Amine | Reaction Time (min) | Yield (%) |

|---|---|---|

| Dimethylethylamine | 95 | 100 |

| Tributylamine | 80 | 98 |

| None | 420 | 40 |

Chemical Reactions Analysis

Types of Reactions

Acetic acid;trifluorosilylmethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The trifluorosilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid;trifluorosilylmethanol has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

Biology: Employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of acetic acid;trifluorosilylmethanol involves its interaction with specific molecular targets and pathways. The trifluorosilyl group can enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the desired chemical transformations.

Comparison with Similar Compounds

Acetic Acid vs. Other Carboxylic Acids

Key Findings :

- Acetic acid is less acidic than formic acid but more acidic than butyric acid.

- In chromatography, acetic acid modifies fluorescence intensity and chromatographic separation of phenolic compounds .

Trifluorosilylmethanol vs. Other Silyl Alcohols/Fluorinated Compounds

Key Findings :

- Trifluorosilylmethanol is hypothesized to follow reaction pathways similar to β-silyl alcohols, where TMSOTf (trimethylsilyl triflate) catalyzes elimination to α-trifluoromethyl alkenes .

- Unlike trifluoroethanol, which is highly polar and acidic, trifluorosilylmethanol’s silicon center may enhance stability and regioselectivity in synthetic applications.

Research Findings and Data

Q & A

Basic: What are the optimal synthetic routes for producing acetic acid in the presence of trifluorosilylmethanol derivatives?

Methodological Answer:

The synthesis of acetic acid using trifluorosilylmethanol-related catalysts (e.g., silyl ethers or trifluoromethanesulfonate derivatives) often involves carbonylation or oxidation reactions. For instance, the Monsanto process (methanol carbonylation) employs a rhodium/iodide catalyst system at 150–200°C and 30–60 bar pressure, achieving 99% selectivity . When incorporating trifluorosilylmethanol, the catalyst’s stability and activity depend on maintaining precise concentrations of methyl acetate, methyl iodide, and water to prevent rhodium precipitation . Advanced modifications may involve trifluorosilyl groups to enhance electrophilicity in intermediates.

Key Data:

-

Catalyst Systems:

Process Catalyst Temperature Pressure Selectivity Monsanto Rhodium/Iodide 150–200°C 30–60 bar 99% BASF Cobalt/Iodide 250°C 680 bar 90%

Basic: How can researchers characterize the interaction between trifluorosilylmethanol and acetic acid in reaction mixtures?

Methodological Answer:

Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are critical for identifying hydrogen bonding or silyl ester formation. For example, trifluorosilylmethanol’s Si–O–C stretching vibrations (~1000–1100 cm⁻¹) in FTIR indicate interactions with acetic acid’s carboxyl group. In ¹H NMR, shifts in the hydroxyl proton resonance of acetic acid (δ 2.1–2.5 ppm) suggest hydrogen bonding with the trifluorosilyl group . Quantification via HPLC (using trifluoroacetic acid in mobile phases) can monitor reaction progress .

Advanced: What challenges arise in analyzing trifluorosilylmethanol-acetic acid adducts using NMR, and how can they be mitigated?

Methodological Answer:

The strong electron-withdrawing trifluoromethyl group in trifluorosilylmethanol causes significant signal splitting and peak broadening in ¹⁹F NMR due to scalar coupling (J ~250–300 Hz). To address this:

- Use deuterated solvents (e.g., CD₃OD) to reduce proton interference.

- Employ inverse-gated decoupling to suppress ¹H-¹⁹F coupling artifacts.

- Optimize relaxation delays (>5 s) to account for slow T₁ relaxation in fluorine nuclei .

Contradictions in literature data may arise from solvent polarity effects on chemical shifts; always report solvent and temperature conditions .

Advanced: How do competing catalytic mechanisms (e.g., rhodium vs. cobalt) affect acetic acid yield when trifluorosilylmethanol is present?

Methodological Answer:

Rhodium-based catalysts (Monsanto process) favor lower temperatures and pressures but require strict control of water content to stabilize the active [Rh(CO)₂I₂]⁻ species. In contrast, cobalt systems (BASF process) tolerate higher temperatures but exhibit lower selectivity due to side reactions with trifluorosilyl intermediates, such as silyl ether decomposition. Key factors:

- Rhodium Systems: Water >10% wt. prevents catalyst precipitation but may hydrolyze trifluorosilylmethanol.

- Cobalt Systems: Higher acidity (from trifluorosilyl groups) accelerates CO insertion but increases byproduct formation (e.g., methyl acetate) .

Basic: What safety protocols are essential when handling trifluorosilylmethanol and acetic acid under acidic conditions?

Methodological Answer:

- Ventilation: Use fume hoods due to acetic acid’s volatility (boiling point: 118°C) and trifluorosilylmethanol’s potential release of HF upon hydrolysis.

- Personal Protective Equipment (PPE): Acid-resistant gloves (e.g., nitrile) and safety goggles.

- Neutralization: Immediately treat spills with sodium bicarbonate to neutralize acetic acid (pKa 4.76) and calcium oxide to immobilize trifluorosilyl residues .

Advanced: How can computational modeling predict the reactivity of trifluorosilylmethanol in acetic acid synthesis?

Methodological Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states in silyl-mediated carbonylation. Key parameters:

- Activation Energy (ΔG‡): Lower for trifluorosilylmethanol vs. methanol due to enhanced electrophilicity at the silicon center.

- Solvent Effects: Simulate polar aprotic solvents (e.g., DMF) to stabilize charged intermediates. Validate with experimental kinetic data (e.g., rate constants from GC-MS) .

Basic: What analytical techniques are suitable for quantifying trace impurities in trifluorosilylmethanol-acetic acid mixtures?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Detect silyl ether byproducts (e.g., trimethylsilyl acetate) using a DB-5MS column and helium carrier gas.

- Ion Chromatography (IC): Quantify fluoride ions (from trifluorosilyl hydrolysis) with a conductivity detector and AS22 column .

Advanced: Why do discrepancies in reported pKa values for trifluorosilylmethanol arise, and how should researchers address them?

Methodological Answer:

Reported pKa values vary due to solvent polarity and measurement techniques (e.g., potentiometric vs. spectrophotometric). For accurate comparisons:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.